molecular formula C13H16O5 B8360732 Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate

Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate

Cat. No. B8360732
M. Wt: 252.26 g/mol
InChI Key: UFJFJZGJMZKRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 3-[2-(2-hydroxyethoxy)phenyl]-3-oxopropanoate

InChI

InChI=1S/C13H16O5/c1-2-17-13(16)9-11(15)10-5-3-4-6-12(10)18-8-7-14/h3-6,14H,2,7-9H2,1H3

InChI Key

UFJFJZGJMZKRPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate (2.0 g, 7.14 mmol) in ethanol (20 mL) was heated in a microwave reactor at 120° C. for 90 min. The mixture was cooled to room temperature and the solvent was concentrated under reduced pressure to give a yellow oil. The crude product was purified by flash chromatography (30-40% EtOAc: petroleum ether) to give the title compound as a yellow solid.
Name
tert-Butyl 3-(2-(2-hydroxyethoxy)phenyl)-3-oxopropanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.